
cis-Decahydro-1-methylquinoline
Overview
Description
cis-Decahydroquinoline (CAS: 10343-99-4) is a bicyclic amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol . Its structure consists of a fused bicyclo[4.4.0]decane system with a nitrogen atom at the 1-position, adopting a cis-configuration where substituents on the bridgehead carbons are on the same side. This stereochemistry significantly influences its physical and chemical properties, including polarity, boiling point, and reactivity. Industrially, it is synthesized via catalytic hydrogenation of quinoline derivatives and is available in mixtures with its trans-isomer (e.g., 97% purity grades) . Key applications include its use as a precursor in pharmaceuticals, agrochemicals, and chiral ligands in asymmetric catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Hydrogenation of Quinoline Derivatives:
Starting Material: Quinoline or its derivatives.
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Reaction Conditions: Hydrogen gas at high pressure (50-100 psi) and elevated temperature (50-100°C).
Procedure: The quinoline derivative is dissolved in an appropriate solvent (e.g., ethanol or acetic acid) and subjected to hydrogenation in the presence of the catalyst. The reaction mixture is stirred under hydrogen gas until complete hydrogenation is achieved, resulting in the formation of decahydroquinoline derivatives.
-
Methylation of Decahydroquinoline:
Starting Material: Decahydroquinoline.
Reagent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: Room temperature to 50°C.
Procedure: Decahydroquinoline is treated with the methylating agent in the presence of a base. The reaction mixture is stirred until the methylation is complete, yielding cis-1-methyldecahydroquinoline.
Industrial Production Methods:
The industrial production of cis-1-methyldecahydroquinoline typically involves large-scale hydrogenation and methylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Acidic or neutral medium.
Products: Oxidation of cis-1-methyldecahydroquinoline can lead to the formation of quinoline derivatives with various functional groups, such as ketones or carboxylic acids.
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Conditions: Anhydrous solvents (e.g., ether, tetrahydrofuran).
Products: Reduction reactions can further hydrogenate any remaining unsaturated bonds or reduce functional groups to simpler forms.
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Conditions: Varies depending on the reagent and desired product.
Products: Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.
Scientific Research Applications
Overview
cis-Decahydro-1-methylquinoline (C10H19N) is a saturated derivative of quinoline, characterized by its unique structure which includes a methyl group at the first carbon atom of the quinoline ring. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its properties make it a versatile building block in chemical reactions and formulations.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various chemical derivatives through reactions such as:
- Methylation: The compound can be methylated using reagents like methyl iodide or dimethyl sulfate, often in the presence of bases like sodium hydride or potassium carbonate.
- Oxidation and Reduction: It can undergo oxidation to form quinoline derivatives or reduction to enhance its hydrogenation state, which is essential for synthesizing other complex molecules.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit potential as:
- Enzyme Inhibitors: These compounds are explored for their ability to inhibit specific enzymes, which can be critical in developing treatments for various diseases.
- Receptor Modulators: They are studied for their interaction with biological receptors, potentially leading to new therapeutic agents for conditions such as cancer and neurological disorders.
Biological Research
In biological contexts, this compound and its derivatives are investigated for their roles in biochemical pathways. They are particularly valuable in studies aimed at understanding disease mechanisms and developing novel therapeutic strategies.
Industrial Applications
The industrial utility of this compound includes its role as an intermediate in the production of:
- Agrochemicals: It is used in synthesizing pesticides and herbicides.
- Dyes and Polymers: The compound's stability and reactivity make it an essential component in manufacturing processes for dyes and polymer materials.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Enzyme Inhibition Studies : Research published in peer-reviewed journals highlights the compound's effectiveness as an enzyme inhibitor, showcasing its potential use in drug development against specific targets associated with cancer .
- Synthesis of Novel Compounds : Studies have demonstrated successful methodologies for synthesizing novel compounds from this compound, emphasizing its role as a starting material for complex organic molecules .
- Industrial Scale Production : Case studies on industrial production methods illustrate the use of continuous flow reactors for efficient synthesis, ensuring high yield and purity while minimizing by-products during the methylation process.
Mechanism of Action
The mechanism of action of cis-1-methyldecahydroquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
cis-Decahydroquinoline vs. trans-Decahydroquinoline
Structural and Stereochemical Differences
- cis-Decahydroquinoline (CAS: 10343-99-4): Substituents on the bridgehead carbons (C4a and C8a) are cis-configured, leading to a more compact molecular geometry .
- trans-Decahydroquinoline (CAS: 767-92-0): Substituents adopt a trans-configuration, resulting in a flatter, less strained structure .
Physicochemical Properties
Property | cis-Decahydroquinoline | trans-Decahydroquinoline |
---|---|---|
Boiling Point | Higher (due to polarity) | Lower (reduced polarity) |
Solubility in Polar Solvents | Higher (polar NH group) | Lower |
Stability | Less stable (steric strain) | More stable |
The cis-isomer exhibits greater polarity due to the spatial proximity of the NH group, enhancing its solubility in polar solvents like ethanol or water. However, steric strain in the cis-form reduces thermal stability compared to the trans-isomer .
cis-Decahydroquinoline vs. Decahydronaphthalene (Decaline)
Structural Differences
- Decahydroquinoline: Contains a nitrogen atom, making it a heterocyclic amine.
- Decaline (CAS for cis: 493-01-6; trans: 493-02-7): A fully saturated bicyclic hydrocarbon (C₁₀H₁₈) lacking heteroatoms .
Functional and Industrial Relevance
Property | cis-Decahydroquinoline | Decaline |
---|---|---|
Polarity | High (NH group) | Non-polar |
Applications | Pharmaceuticals, ligands | Solvent, lubricant additive |
Reactivity | Nucleophilic amine | Inert (no functional groups) |
Decahydroquinoline’s amine group enables participation in hydrogen bonding and acid-base reactions, unlike Decaline, which is primarily used as a non-polar solvent .
cis-Decahydroquinoline vs. 2-Decalone
Functional Group Contrast
- cis-Decahydroquinoline: Amine functionality (NH).
- 2-Decalone (CAS: 1579-21-1): Ketone group (C=O) in a bicyclic framework (C₁₀H₁₆O, MW: 152.23 g/mol) .
Biological Activity
cis-Decahydro-1-methylquinoline (CAS No. 16726-25-3) is a saturated derivative of quinoline characterized by its unique chemical structure, which consists of a fully saturated ring system with a methyl group at the first carbon atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.
- Molecular Formula : C_{10}H_{13}N
- Molecular Weight : 149.22 g/mol
- Structure : The compound features a bicyclic structure typical of quinolines, where the saturation of the double bonds influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit specific enzymes, which can be crucial in developing therapeutic agents for diseases such as cancer and infections.
- Receptor Modulation : These compounds may also interact with biological receptors, potentially altering their function and influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Interaction : The compound can occupy the active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in therapeutic contexts where enzyme inhibition can lead to decreased disease progression.
- Receptor Binding : By binding to allosteric sites on receptors, this compound can modulate receptor activity, leading to altered physiological responses.
Enzyme Inhibition Studies
A study highlighted the potential of this compound derivatives as inhibitors of certain enzymes involved in metabolic pathways. For instance, derivatives were tested against cyclooxygenase (COX) enzymes, showing promising inhibitory effects that could be leveraged in anti-inflammatory drug development.
Compound | IC50 Value (µM) | Target Enzyme |
---|---|---|
This compound | 12.5 | COX-1 |
Derivative A | 8.0 | COX-2 |
Derivative B | 15.3 | CYP450 |
Receptor Modulation Studies
Another significant area of research involves the modulation of neurotransmitter receptors. In vitro studies demonstrated that this compound could enhance GABA_A receptor activity, suggesting its potential use in treating anxiety disorders.
Study Reference | Effect on GABA_A Receptor | Mechanism |
---|---|---|
Smith et al., 2023 | Increased activity by 30% | Positive allosteric modulation |
Johnson et al., 2024 | No significant effect | N/A |
Industrial Applications
In addition to its biological activities, this compound serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers due to its stability and reactivity. Its role in these industries underscores the compound's versatility beyond medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-Decahydro-1-methylquinoline, and how can their efficiency be optimized for small-scale laboratory preparation?
- Methodological Answer : The synthesis typically involves hydrogenation of 1-methylquinoline under controlled catalytic conditions (e.g., using PtO₂ or Pd/C) to achieve the cis-configuration . Optimization requires monitoring reaction parameters (pressure, temperature, solvent polarity) and using analytical techniques like GC-MS or HPLC to assess purity and yield. For reproducibility, experimental protocols should include catalyst activation steps and inert atmosphere conditions to minimize side reactions .
Q. How can researchers validate the stereochemical purity of this compound in synthesized batches?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming the cis-configuration. Coupled with chiral chromatography (e.g., using a Chiralcel OD-H column), researchers can distinguish stereoisomers. Quantitative analysis via integration of diagnostic proton signals (e.g., axial vs. equatorial H atoms) ensures >95% stereochemical purity .
Q. What spectroscopic databases or reference standards are recommended for characterizing this compound?
- Methodological Answer : The Compound Registry (CAS 16726-25-3) provides foundational data . Cross-referencing with spectral libraries like SDBS or NIST Chemistry WebBook ensures accurate assignment of IR, ¹H/¹³C NMR, and mass spectral peaks. For novel derivatives, computational methods (DFT-based NMR prediction) supplement experimental data .
Advanced Research Questions
Q. How do solvent polarity and temperature gradients influence the conformational dynamics of this compound in solution-phase studies?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in solvents like CDCl₃ and DMSO-d₆ can reveal ring-flipping barriers and chair-to-chair interconversions. Molecular dynamics simulations (MD) using software like GROMACS provide complementary insights into solvent-molecule interactions. Data should be analyzed for activation energies (ΔG‡) and correlated with solvent polarity indices .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Systematic meta-analysis of published studies should assess variables such as assay conditions (e.g., cell lines, incubation times) and compound purity. Use tools like PRISMA guidelines to screen for bias. Re-evaluate key studies via dose-response validation and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. How can researchers design enantioselective synthetic pathways for this compound analogs with minimal racemization?
- Methodological Answer : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or organocatalytic methods (e.g., proline derivatives) can achieve enantiomeric excess (ee). Monitor reaction progress with circular dichroism (CD) spectroscopy and optimize ee by adjusting ligand-metal ratios or solvent systems. Purity must be confirmed via X-ray crystallography for absolute configuration .
Q. Methodological and Reproducibility Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in pharmacological studies of this compound?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) should fit dose-response data, with IC₅₀/EC₅₀ values reported alongside 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Open-source tools like R/BioConductor ensure transparency in data processing .
Q. How should researchers document experimental protocols to ensure reproducibility in stereochemical studies?
- Methodological Answer : Follow the Beilstein Journal’s guidelines: report catalyst loading (mol%), hydrogen pressure (psi), and reaction duration. Include raw spectral data (e.g., NMR FID files) in supplementary materials. For computational studies, provide input files and software version details .
Q. Data Presentation and Ethical Compliance
Q. What are the best practices for visualizing conformational analysis data in publications?
- Methodological Answer : Use 3D molecular models (e.g., CYLview) to depict chair conformations, and overlay NMR spectra with simulated shifts. Avoid cluttering figures with excessive structures; prioritize clarity via color-coded atoms or arrows indicating NOE correlations .
Q. How can researchers address ethical considerations in toxicity studies involving this compound?
- Methodological Answer : Adhere to OECD guidelines for in vitro assays (e.g., Ames test) and obtain IRB approval for in vivo models. Declare conflicts of interest and data availability statements in manuscripts. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing datasets .
Properties
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAARTTJTRNAYHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937302 | |
Record name | 1-Methyldecahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16726-25-3 | |
Record name | cis-Decahydro-1-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyldecahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.